Spiro[2,3,4a,6,7,7a-hexahydrocyclopenta[b][1,4]dithiine-5,2'-oxirane]
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Overview
Description
Synthesis Analysis
The synthesis of spiro compounds often involves a 1,3-dipolar cycloaddition reaction . This is a chemical reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring system . The reaction of 1,3-dipolar cycloaddition of azomethine ylide generated in situ from the decarboxylative condensation of α -amino acids and non-enolizable 1,2-diketones to the above dipolarophiles takes place .Molecular Structure Analysis
The molecular structure of spiro compounds is unique due to the presence of two rings connected through a single common atom . This gives rise to interesting stereochemical properties.Chemical Reactions Analysis
The chemical reactions involving spiro compounds often involve the formation of a new ring, such as in the 1,3-dipolar cycloaddition reaction . This reaction proceeded the HOMO of azomethine ylide directly interacted with LUMO of the alkene .Physical and Chemical Properties Analysis
The physical and chemical properties of spiro compounds would depend on the specific compound. For example, the compound 2′-(3-Bromobenzoyl)-1′-(3,4-dimethoxyphenyl)-1′,2′,5′,6′,7′,7a’-hexahydro spiro[indoline-3,3′-pyrrolizin]-2-one is a white solid with a melting point of 124–126 °C .Properties
IUPAC Name |
spiro[2,3,4a,6,7,7a-hexahydrocyclopenta[b][1,4]dithiine-5,2'-oxirane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12OS2/c1-2-8(5-9-8)7-6(1)10-3-4-11-7/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSOHSQLKPDUEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CO2)C3C1SCCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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